N-(4-iodophenyl)-4-phenoxybutanamide
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Overview
Description
N-(4-iodophenyl)-4-phenoxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butanamide chain with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-4-phenoxybutanamide typically involves the following steps:
Formation of 4-iodophenylamine: This can be achieved by iodination of aniline using iodine and an oxidizing agent.
Coupling Reaction: The 4-iodophenylamine is then coupled with 4-phenoxybutanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(4-iodophenyl)-4-phenoxybutanamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and the amide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of phenolic or quinone derivatives.
Reduction Products: Reduction can yield amine derivatives or alcohols.
Scientific Research Applications
Chemistry: N-(4-iodophenyl)-4-phenoxybutanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may act as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The iodine atom and the phenoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- N-(4-bromophenyl)-4-phenoxybutanamide
- N-(4-chlorophenyl)-4-phenoxybutanamide
- N-(4-fluorophenyl)-4-phenoxybutanamide
Comparison: N-(4-iodophenyl)-4-phenoxybutanamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative exhibits higher molecular weight and different reactivity patterns. The larger atomic radius of iodine also influences the compound’s steric and electronic properties, making it suitable for specific applications where other halogen derivatives may not be as effective.
Properties
IUPAC Name |
N-(4-iodophenyl)-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c17-13-8-10-14(11-9-13)18-16(19)7-4-12-20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHTWNGIIMPBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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